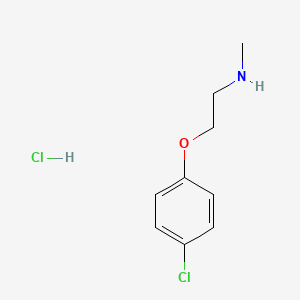
2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride
Overview
Description
The compound “2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride” is a derivative of phenol, with a chloro group at the 4th position of the phenyl ring and an ethan-1-amine group at the 2nd position . The presence of the N-methyl group suggests that it might have some biological activity, as N-methyl groups are often found in biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a chloro group and an ethan-1-amine group. The presence of the N-methyl group and the hydrochloride salt suggests that this compound might exist primarily as a positively charged species in solution .Chemical Reactions Analysis
As a phenolic derivative, this compound might undergo reactions typical of phenols, such as EAS (Electrophilic Aromatic Substitution). The amine group could also participate in reactions, such as those involving the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the phenolic group could result in the compound being somewhat acidic, while the amine group could confer basicity .Scientific Research Applications
Electrophilic Amination and Fluorine Atom Removal
One study focused on the electrophilic amination of various phenols, including 4-fluorophenol, through the treatment with diazenes under mild conditions. This process, which involves the complete removal of the fluorine atom and the introduction of the chlorine atom, can be seen as a foundational chemical transformation relevant to synthesizing compounds similar to 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride (Bombek, S., Požgan, F., Kočevar, M., & Polanc, S., 2004).
Antineoplastic Agents Synthesis
Research into antineoplastic agents has shown the synthesis of compounds with structures and activities that can be related to 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride. The study outlines the synthesis and biological evaluation of various compounds, highlighting the importance of such chemical structures in developing cancer treatments (Pettit, G., Anderson, C., Herald, D. L., Jung, M., Lee, D. J., Hamel, E., & Pettit, R., 2003).
Corrosion Inhibition
Amines and their derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This research is crucial for industries that require corrosion-resistant materials. The synthesized amine derivatives, through their interaction with metal surfaces, provide insights into developing new inhibitors that could include compounds like 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride (Boughoues, Y., Benamira, M., Messaadia, L., Bouider, N., & Abdelaziz, S., 2020).
Herbicide Formulation Research
Investigations into herbicide formulations have explored the benefits of various chemical forms, including acid, amine, and ester formulations. While the specific compound of interest was not directly studied, this research contextually supports the exploration of phenoxy and amine derivatives in agricultural applications, potentially extending to compounds like 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride (Volgas, G., Mack, R., & Roberts, J. R., 2005).
Novel Iminopyrimidooxazine Synthesis
The synthesis of novel iminopyrimidooxazine derivatives, involving reactions with chlorophenyl and methylthio groups, exemplifies the type of chemical research relevant to understanding and expanding the applications of compounds like 2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride. These studies contribute to the broader field of organic synthesis, offering insights into potential pharmaceutical applications (Shivraj, B. S., Anilkumar, G., Madhav, S., & Prashant, S., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEIYIOUDBNRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
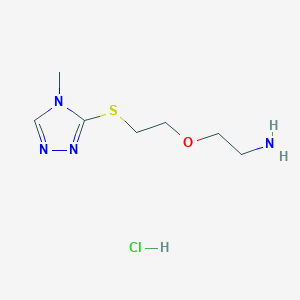

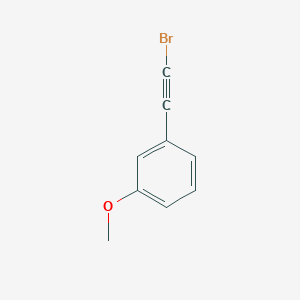
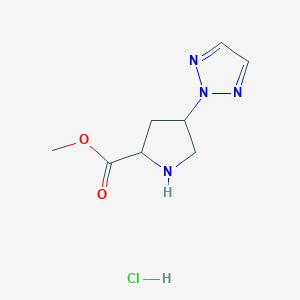
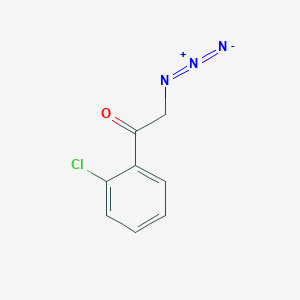
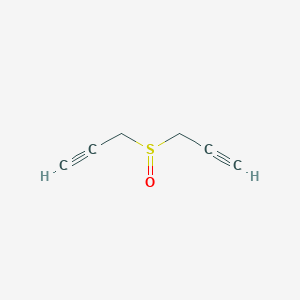
![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)

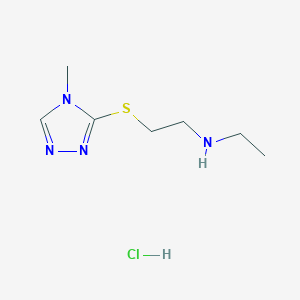
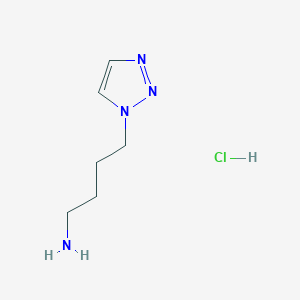
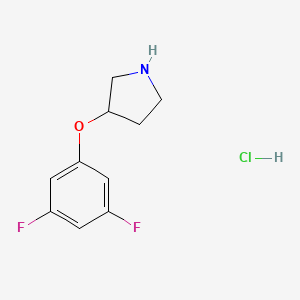
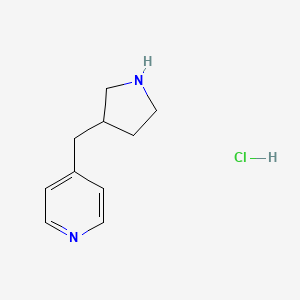
![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)